2-[(4-chlorophenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole
Overview
Description
2-[(4-chlorophenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C18H19ClN2O and its molecular weight is 314.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole is 314.1185909 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Agricultural Applications
Carbendazim and tebuconazole, related to the benzimidazole family, have been studied for their use in agriculture, focusing on the prevention and control of fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules have been developed as carriers for these fungicides, showing potential for sustained release, reduced environmental toxicity, and increased efficiency in plant disease management. These formulations have demonstrated high association efficiency and modified release profiles, indicating a promising approach for fungal disease treatment in agriculture (Campos et al., 2015).
Synthesis and Structural Studies
The structural and spectroscopic properties of benzimidazole derivatives have been extensively studied. Research includes the synthesis and comparative analysis of 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole, demonstrating the influence of intermolecular hydrogen bonding on molecular structure and stability. Such studies contribute to a deeper understanding of benzimidazole derivatives' chemical behavior, aiding in the design of new compounds with tailored properties (Saral et al., 2017).
Antioxidant and α-Glucosidase Inhibitory Activities
New benzimidazole derivatives have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. Some compounds exhibited significant α-glucosidase inhibition, suggesting potential therapeutic applications for diabetes management. Additionally, these compounds showed promising antioxidant activities, indicating their potential as protective agents against oxidative stress-related diseases (Menteşe et al., 2020).
Antimicrobial and Antifungal Activities
Benzimidazole derivatives have been synthesized with antimicrobial and antifungal properties, offering potential for the development of new therapeutic agents. The synthesis of novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles showed significant activity against various bacteria and fungi, highlighting the versatility of benzimidazole derivatives in combating microbial infections (Kaplancıklı et al., 2004).
Environmental and Green Chemistry
Research on benzimidazole derivatives has also focused on environmentally benign synthesis methods. For example, oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(II)-PNS(O) pincer complexes represents a greener approach to producing these compounds, minimizing the use of harmful oxidants and strong bases (Luo et al., 2017).
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(2-methylpropyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13(2)11-21-17-6-4-3-5-16(17)20-18(21)12-22-15-9-7-14(19)8-10-15/h3-10,13H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPTVNWFSHXST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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